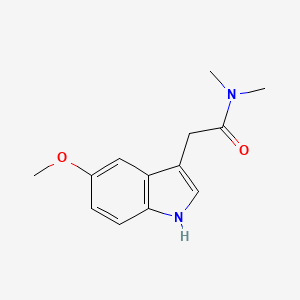![molecular formula C14H19N3O3 B6631088 N-[4-(2-aminoethoxy)phenyl]-6-oxopiperidine-3-carboxamide](/img/structure/B6631088.png)
N-[4-(2-aminoethoxy)phenyl]-6-oxopiperidine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(2-aminoethoxy)phenyl]-6-oxopiperidine-3-carboxamide, commonly known as AEPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. AEPC is a piperidine derivative that has been synthesized through a series of chemical reactions, and its unique structure and properties make it an interesting molecule to study.
作用机制
The mechanism of action of AEPC is not fully understood, but it is believed to inhibit the aggregation of amyloid-beta and alpha-synuclein proteins by binding to their hydrophobic regions. This prevents the formation of toxic oligomers and fibrils, which are believed to contribute to the development of neurodegenerative diseases.
Biochemical and Physiological Effects:
AEPC has been shown to have anti-inflammatory and antioxidant effects, which may contribute to its potential therapeutic effects in inflammatory diseases. It has also been shown to have neuroprotective effects, which may be due to its ability to inhibit the aggregation of amyloid-beta and alpha-synuclein proteins.
实验室实验的优点和局限性
One advantage of using AEPC in lab experiments is its ability to inhibit the aggregation of amyloid-beta and alpha-synuclein proteins, which are important targets for the development of drugs for neurodegenerative diseases. However, one limitation of using AEPC is its limited solubility in water, which may make it difficult to use in certain experiments.
未来方向
There are several future directions for research on AEPC. One direction is to further investigate its potential as a drug candidate for the treatment of neurodegenerative diseases. Another direction is to study its anti-inflammatory and antioxidant properties in more detail to determine its potential for the treatment of inflammatory diseases. Additionally, further research is needed to understand the mechanism of action of AEPC and to develop more efficient synthesis methods for the compound.
合成方法
The synthesis of AEPC involves a series of chemical reactions that start with the condensation of 2-aminophenol and ethyl acetoacetate to form 4-(2-hydroxyethyl)phenyl-3-oxobutanoate. This intermediate is then reacted with piperidine and acetic anhydride to form N-[4-(2-hydroxyethyl)phenyl]-6-oxopiperidine-3-carboxamide. Finally, this compound is treated with ethylenediamine to form AEPC.
科学研究应用
AEPC has shown promising results in various fields of research, including neuroscience, pharmacology, and medicinal chemistry. It has been studied as a potential drug candidate for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, due to its ability to inhibit the aggregation of amyloid-beta and alpha-synuclein proteins. AEPC has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases, such as rheumatoid arthritis and asthma.
属性
IUPAC Name |
N-[4-(2-aminoethoxy)phenyl]-6-oxopiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3/c15-7-8-20-12-4-2-11(3-5-12)17-14(19)10-1-6-13(18)16-9-10/h2-5,10H,1,6-9,15H2,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYLAQHCAZGYAQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NCC1C(=O)NC2=CC=C(C=C2)OCCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(2-aminoethoxy)phenyl]-6-oxopiperidine-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)-1,3-oxazole-4-carboxylic acid](/img/structure/B6631005.png)
![6-bromo-5-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyridin-3-amine](/img/structure/B6631012.png)

![N-[(5-chloro-2,3-dihydro-1-benzofuran-7-yl)methyl]-1-methylpyrazol-3-amine](/img/structure/B6631026.png)






![N-[3-(2-fluorophenyl)cyclobutyl]-5-methylpyridin-3-amine](/img/structure/B6631066.png)
![[(1R,4S)-4-(1-methoxypropan-2-ylamino)cyclopent-2-en-1-yl]methanol](/img/structure/B6631086.png)
![1-{[2-(1H-Imidazol-4-yl)ethyl]amino}-4-nitrobenzene](/img/structure/B6631096.png)
